molecular formula C22H25N3O5S B2985768 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide CAS No. 1042974-74-2

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide

Cat. No. B2985768
CAS RN: 1042974-74-2
M. Wt: 443.52
InChI Key: YBMRNLICBFYVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by the name of TAK-659 and belongs to the class of drugs called kinase inhibitors. It has been found to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Dopamine Receptor Affinity and Selectivity

Compounds structurally related to N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide have been synthesized and evaluated for their binding affinity at human dopamine D4 and D2 receptor subtypes. A study found that certain arylpiperazine derivatives exhibited high affinity for the dopamine D4 receptor, with significant selectivity over the D2 receptor. This suggests potential applications in the development of drugs targeting neuropsychiatric disorders (Perrone et al., 1998).

Anticonvulsant Effects

A series of aminobenzamides, including structures similar to the compound , were prepared and evaluated for their anticonvulsant effects. These compounds showed potential in mice against seizures induced by electroshock and pentylenetetrazole, indicating a possibility for developing new antiepileptic drugs (Clark et al., 1984).

Microbial Studies

Another area of research involves the synthesis and microbial evaluation of pyridine derivatives. Compounds with benzothiazole and p-acetamidobenzenesulfonyl chloride moieties have been investigated for their antibacterial and antifungal activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Inhibition of Human Carbonic Anhydrase

Studies have also explored the inhibition of human carbonic anhydrases (hCA) by sulfonamides incorporating piperazine bioisosteres. These inhibitors, targeting isoforms hCA I, II, IV, and IX, could have implications in treating conditions like glaucoma, epilepsy, and certain cancers. The research into these inhibitors helps in understanding the structure-activity relationships necessary for designing isoform-selective compounds (Chiaramonte et al., 2019).

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-8-6-7-11-19(16)20(27)23-21(31(29,30)18-9-4-3-5-10-18)22(28)25-14-12-24(13-15-25)17(2)26/h3-11,21H,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMRNLICBFYVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.